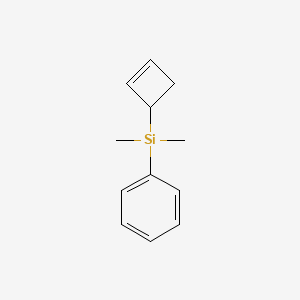
(2-Cyclobuten-1-yldimethylsilyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyclobuten-1-yldimethylsilyl)benzene is an organosilicon compound with the molecular formula C({12})H({16})Si It is characterized by a cyclobutene ring attached to a dimethylsilyl group, which is further connected to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclobuten-1-yldimethylsilyl)benzene typically involves the reaction of cyclobutene with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Cyclobutene + Dimethylchlorosilane: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any side reactions with moisture or oxygen.
Base Addition: Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(2-Cyclobuten-1-yldimethylsilyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can be performed using hydride donors such as lithium aluminum hydride to yield silyl-substituted cyclobutanes.
Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where nucleophiles like halides or alkoxides replace the dimethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides (e.g., chloride, bromide), alkoxides (e.g., methoxide, ethoxide).
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl-substituted cyclobutanes.
Substitution: Various silyl-substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
(2-Cyclobuten-1-yldimethylsilyl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules
Biology and Medicine
In medicinal chemistry, this compound derivatives have been explored for their potential as inhibitors of enzymes such as glycogen synthase kinase-3β (GSK-3β), which is implicated in various diseases, including cancer and neurodegenerative disorders.
Industry
The compound’s stability and reactivity make it useful in the development of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations allows for the design of materials with specific properties.
Mecanismo De Acción
The mechanism by which (2-Cyclobuten-1-yldimethylsilyl)benzene exerts its effects depends on the specific application. In the context of enzyme inhibition, the compound or its derivatives may interact with the active site of the enzyme, blocking its activity. The silyl group can enhance the binding affinity and specificity of the inhibitor.
Comparación Con Compuestos Similares
Similar Compounds
(2-Cyclobuten-1-yltrimethylsilyl)benzene: Similar structure but with a trimethylsilyl group.
(2-Cyclobuten-1-yldiphenylsilyl)benzene: Contains diphenylsilyl instead of dimethylsilyl.
(2-Cyclobuten-1-yldimethylsilyl)toluene: Toluene ring instead of benzene.
Uniqueness
(2-Cyclobuten-1-yldimethylsilyl)benzene is unique due to its specific combination of a cyclobutene ring and a dimethylsilyl group attached to a benzene ring. This structure provides distinct reactivity and stability, making it valuable for various synthetic applications.
Propiedades
Fórmula molecular |
C12H16Si |
|---|---|
Peso molecular |
188.34 g/mol |
Nombre IUPAC |
cyclobut-2-en-1-yl-dimethyl-phenylsilane |
InChI |
InChI=1S/C12H16Si/c1-13(2,12-9-6-10-12)11-7-4-3-5-8-11/h3-9,12H,10H2,1-2H3 |
Clave InChI |
ZXYIXPUTEKMRFP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C1CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)

![2-Amino-4H,6H,7H-5lambda6-thiopyrano[4,3-d][1,3]thiazole-5,5-dione](/img/structure/B12095446.png)

![S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12095451.png)





